molecular formula C8H9Cl3N2O2 B2486666 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride CAS No. 2416236-36-5

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride

Cat. No.: B2486666
CAS No.: 2416236-36-5
M. Wt: 271.52
InChI Key: UNKGNUUNKARERE-UHFFFAOYSA-N
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Description

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid; hydrochloride, commonly known as DCPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of the neurotransmitter glutamate and has been shown to modulate the activity of certain glutamate receptors. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound has been used in the synthesis of derivatives like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, demonstrating rearrangement in the 2,5-dioxopyrrolidine series (Chernyshev, Chernysheva, & Starikova, 2010).

  • Enzymatic Synthesis : Enzymatic processes using d-threonine aldolase have synthesized chiral β-hydroxy-α-amino acids, key intermediates in drug synthesis, showcasing its role in biocatalysis (Goldberg et al., 2015).

  • Immunobiological Activity : Studies have shown that derivatives of 2-amino-3-(purin-9-yl)propanoic acids exhibit immunostimulatory and immunomodulatory properties, indicating potential biomedical applications (Doláková et al., 2005).

  • Fluorescence Derivatisation : Research includes the use of derivatives for fluorescence derivatisation in biological assays, demonstrating the compound's utility in analytical chemistry (Frade et al., 2007).

  • Enzymatic Preparation for Drug Synthesis : Enzymatic methods have been explored for synthesizing specific amino acids, crucial for antidiabetic drug candidates, highlighting its role in drug development (Chen et al., 2011).

  • Synthesis of Novel Pyridine Substituted Amino Acids : Research has focused on synthesizing new derivatives of ε-aminocaproic and γ-aminobutyric acid with pyridin-2-yl substituents, indicating its versatility in creating biologically active substances (Shilin, Voitenko, & Nechai, 2019).

Applications in Medical Research

  • Antioxidant, Anti-inflammatory, and Antiulcer Activity : Studies have synthesized novel compounds displaying significant antioxidant, anti-inflammatory, and antiulcer activities, underscoring potential therapeutic applications (Subudhi & Sahoo, 2011).

  • Antimicrobial Activities : Research on novel pyridine derivatives has demonstrated considerable antimicrobial activities, suggesting its use in combating infectious diseases (Girgis, Kalmouch, & Hosni, 2004).

  • Synthesis of Potential Anticancer Agents : The compound has been used in synthesizing pyrido[4,3-b][1,4]oxazines and thiazines, with evaluations on their effects on cancer cell proliferation (Temple et al., 1983).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;/h1-2,5H,3,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKWGGWCGHLYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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